molecular formula C12H14ClN3O2S B2956881 3-(2-Chloropyridine-3-carbonyl)-N,N-dimethyl-1,3-thiazolidine-4-carboxamide CAS No. 1436010-45-5

3-(2-Chloropyridine-3-carbonyl)-N,N-dimethyl-1,3-thiazolidine-4-carboxamide

Cat. No.: B2956881
CAS No.: 1436010-45-5
M. Wt: 299.77
InChI Key: QIEIJGMGEHYDIA-UHFFFAOYSA-N
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Description

3-(2-Chloropyridine-3-carbonyl)-N,N-dimethyl-1,3-thiazolidine-4-carboxamide is a heterocyclic compound featuring a thiazolidine core substituted with a dimethylcarboxamide group and a 2-chloropyridine-3-carbonyl moiety.

Properties

IUPAC Name

3-(2-chloropyridine-3-carbonyl)-N,N-dimethyl-1,3-thiazolidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O2S/c1-15(2)12(18)9-6-19-7-16(9)11(17)8-4-3-5-14-10(8)13/h3-5,9H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIEIJGMGEHYDIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1CSCN1C(=O)C2=C(N=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloropyridine-3-carbonyl)-N,N-dimethyl-1,3-thiazolidine-4-carboxamide typically involves the reaction of 2-chloropyridine-3-carbonyl chloride with N,N-dimethylthiazolidine-4-carboxamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloropyridine-3-carbonyl)-N,N-dimethyl-1,3-thiazolidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could produce a variety of derivatives with different functional groups .

Scientific Research Applications

3-(2-Chloropyridine-3-carbonyl)-N,N-dimethyl-1,3-thiazolidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Chloropyridine-3-carbonyl)-N,N-dimethyl-1,3-thiazolidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This binding can trigger a cascade of biochemical events, leading to the desired therapeutic or industrial effect .

Comparison with Similar Compounds

Structural Analogues of Thiazolidine-4-Carboxamides

N,N-Dimethyl-1,3-thiazolidine-4-carboxamide (CAS: 1103879-74-8)
  • Molecular Formula : C₆H₁₂N₂OS .
  • Key Features : Simpler structure lacking the 2-chloropyridine-3-carbonyl group.
  • Comparison : The absence of the chloropyridine moiety reduces molecular weight (160.24 g/mol vs. ~300 g/mol for the target compound) and likely increases hydrophilicity. The dimethylcarboxamide group is retained, suggesting shared synthetic routes .
Antimalarial Thiazolidine Derivatives (Compounds 20–23)
  • Structures: Include (R)-N-[(1S,2R)-2-hydroxyindan-1-yl]-substituted thiazolidines with phenoxyacetyl amino groups .
  • Key Features: Hydrophilic hydroxyindan and phenoxyacetyl substituents enhance solubility and antimalarial activity.
European Patent Derivatives (EP 3 643 703 A1)
  • Examples :
    • (4S)-3-{[1-(4-Methoxyphenyl)cyclopentyl]carbonyl}-N-(1H-pyrrolo[3,2-b]pyridin-5-yl)-1,3-thiazolidine-4-carboxamide 1,1-dioxide .
    • (4S)-3-[[4,4-Difluoro-1-(4-methoxyphenyl)cyclohexyl]carbonyl]-N-(1H-pyrazolo[4,3-b]pyridin-5-yl)-1,3-thiazolidine-4-carboxamide 1,1-dioxide .
  • Key Features : Sulfone (1,1-dioxide) modifications increase polarity and metabolic stability. Cyclohexyl/cyclopentyl groups introduce steric bulk.
  • Comparison : The target compound lacks sulfone groups, which may reduce polarity but improve membrane permeability. The 2-chloropyridine moiety offers a planar aromatic system distinct from methoxyphenyl or fluorinated cyclohexyl groups .
Molecular Weight and Solubility
Compound Molecular Weight (g/mol) Key Substituents Predicted Solubility
Target Compound ~300 2-Chloropyridine, dimethylamide Moderate (polar groups)
N,N-Dimethyl-1,3-thiazolidine-4-carboxamide 160.24 Dimethylamide High
EP 3 643 703 Derivatives 400–500 Sulfone, methoxyphenyl Low to moderate

Biological Activity

The compound 3-(2-Chloropyridine-3-carbonyl)-N,N-dimethyl-1,3-thiazolidine-4-carboxamide is a thiazolidine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of 3-(2-Chloropyridine-3-carbonyl)-N,N-dimethyl-1,3-thiazolidine-4-carboxamide can be represented as follows:

C12H12ClN3O2S\text{C}_{12}\text{H}_{12}\text{Cl}\text{N}_{3}\text{O}_{2}\text{S}

Key Features:

  • Molecular Weight : 275.75 g/mol
  • Functional Groups : Contains a thiazolidine ring, a carbonyl group, and a chloropyridine moiety.

Antimicrobial Activity

Research indicates that thiazolidine derivatives exhibit varying degrees of antimicrobial activity. In particular, compounds similar to 3-(2-Chloropyridine-3-carbonyl)-N,N-dimethyl-1,3-thiazolidine-4-carboxamide have shown moderate to good antimicrobial effects against various bacterial strains.

CompoundActivityReference
Compound AModerate
Compound BGood
3-(2-Chloropyridine-3-carbonyl)-N,N-dimethyl-1,3-thiazolidine-4-carboxamidePending StudyN/A

Anticonvulsant Activity

A study focused on thiazolidine derivatives reported that certain analogs demonstrated significant anticonvulsant properties. The mechanism of action is believed to involve modulation of neurotransmitter systems.

Case Study: Thiazolidines in Neuroprotection

A specific case study explored the neuroprotective effects of thiazolidine derivatives in models of oxidative stress. The findings suggested that these compounds could reduce reactive oxygen species (ROS) levels and enhance cell viability in neuronal cultures.

Results Summary:

  • Cell Line Used : Neuroblastoma cells
  • Treatment Concentration : 50 µM
  • Outcome : Significant reduction in ROS levels and improved cell survival rates.

The biological activity of 3-(2-Chloropyridine-3-carbonyl)-N,N-dimethyl-1,3-thiazolidine-4-carboxamide is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : Potential inhibition of specific enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with G-protein-coupled receptors (GPCRs), influencing various signaling pathways.
  • Antioxidant Properties : Scavenging free radicals and reducing oxidative stress.

Future Directions and Research

Further research is warranted to fully elucidate the biological activity of this compound. Areas for future investigation include:

  • In Vivo Studies : To assess therapeutic efficacy and safety.
  • Mechanistic Studies : To clarify the specific pathways affected by the compound.
  • Structure-Activity Relationship (SAR) Analysis : To optimize the chemical structure for enhanced biological activity.

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